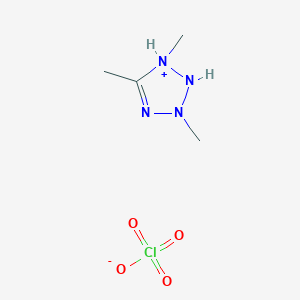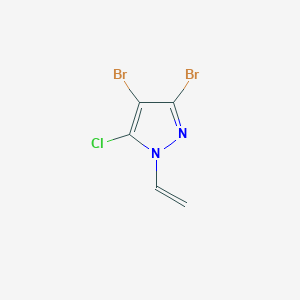
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a chlorine atom at position 5, and an ethenyl group at position 1. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole typically involves the reaction of 3,4-dibromo-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The ethenyl group can be introduced through a subsequent reaction with an appropriate vinylating agent under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dehalogenated or partially reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Dehalogenated pyrazoles.
Substitution: Functionalized pyrazoles with various substituents.
Scientific Research Applications
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar structure but lacks the bromine atoms.
3,5-Dibromo-1H-pyrazole: Similar structure but lacks the ethenyl group.
1-Vinyl-3,5-dichloro-1H-pyrazole: Similar structure but has chlorine atoms instead of bromine.
Uniqueness
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and ethenyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
923035-90-9 |
|---|---|
Molecular Formula |
C5H3Br2ClN2 |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3,4-dibromo-5-chloro-1-ethenylpyrazole |
InChI |
InChI=1S/C5H3Br2ClN2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2 |
InChI Key |
JOSPHELWULATBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C(=N1)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


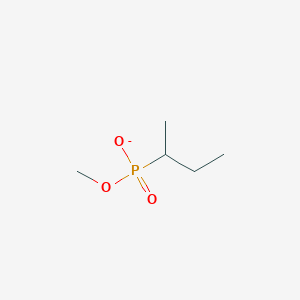
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
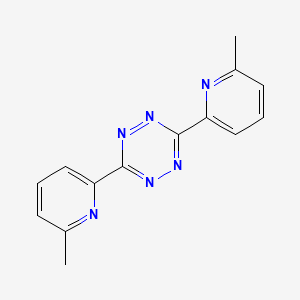
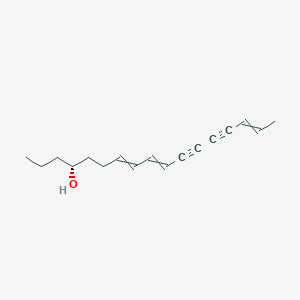

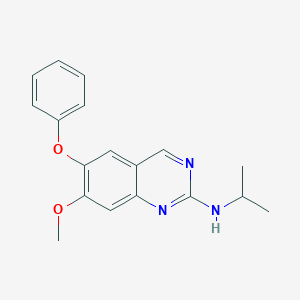
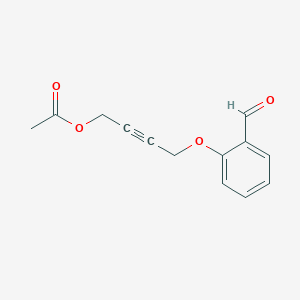
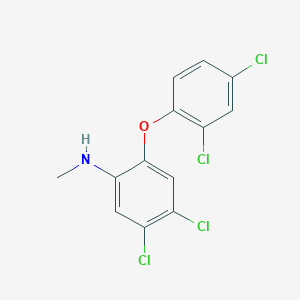
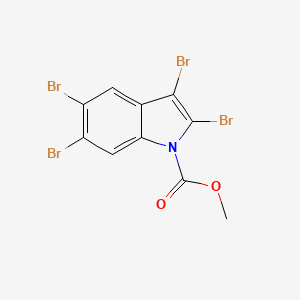
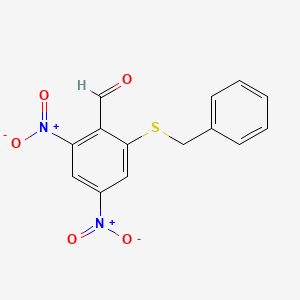
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
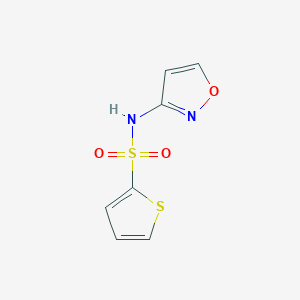
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
